molecular formula C15H15NO3 B8313582 2-(3-Ethoxy-phenylamino)-benzoic acid

2-(3-Ethoxy-phenylamino)-benzoic acid

Cat. No.: B8313582
M. Wt: 257.28 g/mol
InChI Key: IPDRPJCWHCDGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Ethoxy-phenylamino)-benzoic acid is a substituted benzoic acid derivative characterized by an ethoxy group at the 3-position of the phenylamino moiety attached to the 2-position of the benzoic acid core (Figure 1).

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

2-(3-ethoxyanilino)benzoic acid

InChI

InChI=1S/C15H15NO3/c1-2-19-12-7-5-6-11(10-12)16-14-9-4-3-8-13(14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18)

InChI Key

IPDRPJCWHCDGOO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural, physicochemical, and biological differences between 2-(3-Ethoxy-phenylamino)-benzoic acid and its analogs:

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents on Benzoic Acid Core Key Functional Groups Biological Activity (If Reported)
This compound Phenylamino (3-ethoxy) at position 2 Ethoxy, phenylamino, carboxylic acid Not explicitly reported in evidence
2-Ethoxybenzoic acid (CAS 134-11-2) Ethoxy at position 2 Ethoxy, carboxylic acid Pharmaceutical intermediate
2-(4-Methylbenzoyl)benzoic acid Benzoyl (4-methyl) at position 2 Methylbenzoyl, carboxylic acid Lower ΔGbinding to T1R3 receptors
2-(4-Methoxybenzoyl)benzoic acid Benzoyl (4-methoxy) at position 2 Methoxybenzoyl, carboxylic acid Reduced receptor affinity vs. saccharin
2-Acetylamino-benzoic acid methyl ester Acetylamino at position 2, methyl ester Acetylamino, ester Antitumor activity in AGS/HepG2 cells

Key Observations

Substituent Effects on Receptor Binding :

  • Compounds with bulky substituents (e.g., benzoyl groups) exhibit reduced receptor affinity compared to smaller groups. For example, 2-(4-methylbenzoyl)benzoic acid shows lower ΔGbinding values to T1R3 receptors than simpler analogs like saccharin .
  • The ethoxy group in 2-ethoxybenzoic acid enhances solubility and stability, making it a preferred intermediate in drug synthesis .

Antitumor Activity: Analogs such as 2-acetylamino-benzoic acid methyl ester (Av7) demonstrate potent inhibition of human cancer cell lines (e.g., AGS, HepG2) . The phenylamino group in this compound may similarly modulate cytotoxicity, though experimental data are lacking.

For instance, 2-ethoxybenzoic acid has a higher logP than 2-hydroxybenzoic acid . The phenylamino group introduces hydrogen-bonding capacity, which could enhance interactions with biological targets but may reduce metabolic stability.

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